1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene
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Overview
Description
1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene is an organic compound with the molecular formula C20H24O2. This compound is characterized by the presence of methoxy groups and a phenoxy group attached to a benzene ring. It is a relatively rare and unique chemical, often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene typically involves the reaction of 1-methoxy-3-bromobenzene with 6-(3-methoxyphenoxy)hexanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy group can be reduced to form phenol derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.
Reduction: Phenoxy groups can be reduced to phenol derivatives.
Substitution: Various substituted benzene derivatives can be formed depending on the electrophile used.
Scientific Research Applications
1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxy groups may play a role in binding to these targets, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-3-phenoxybenzene: Similar structure but lacks the hexoxy chain.
1-Methoxy-4-(4-methoxyphenyl)ethynylbenzene: Contains an ethynyl linkage instead of a hexoxy chain.
1-Methoxy-3-(3-methoxyphenoxy)benzene: Similar but with different substitution patterns
Uniqueness
1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene is unique due to its specific substitution pattern and the presence of both methoxy and phenoxy groups attached to a hexoxy chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
1-methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-21-17-9-7-11-19(15-17)23-13-5-3-4-6-14-24-20-12-8-10-18(16-20)22-2/h7-12,15-16H,3-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVUOCXQEUNISW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCCOC2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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